3-Chloro-4-fluorobenzenesulfonohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O2S/c7-5-3-4(1-2-6(5)8)13(11,12)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGAUDFVPNCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Sulfonohydrazide Scaffolds in Modern Organic and Medicinal Chemistry
The sulfonohydrazide functional group, characterized by a sulfonyl group attached to a hydrazine (B178648) moiety, is a highly versatile and valuable scaffold in the realms of organic synthesis and medicinal chemistry. These compounds serve as crucial intermediates and are recognized for a wide spectrum of biological activities. nih.gov
Derivatives of sulfonohydrazides have demonstrated significant potential as therapeutic candidates. Research has shown that compounds synthesized from scaffolds like 4-methyl-benzene sulfonohydrazide exhibit a range of biological effects, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. eurekaselect.comsciprofiles.com This broad activity makes them attractive for addressing various diseases. eurekaselect.com The interest in these molecules stems from their utility as synthetic intermediates and their inherent biological properties, which include anticancer and antidepressant activities. nih.gov
One of the most common applications of sulfonohydrazides is in the synthesis of Schiff bases. These are typically formed through the condensation reaction of a sulfonohydrazide with a carbonyl compound, such as an aldehyde or ketone. researchgate.netresearchgate.net The resulting sulfonylhydrazide Schiff bases are stable and often exhibit enhanced biological profiles, including promising bacteriostatic effects against both gram-negative and gram-positive bacteria. researchgate.net Furthermore, benzenesulfonohydrazide (B1205821) derivatives are being explored as potent anti-mycobacterial agents, with some analogues showing efficacy against Mycobacterium tuberculosis by targeting critical enzymes like enoyl acyl carrier protein reductase (InhA). nih.gov
Interactive Table 1: Reported Biological Activities of Various Sulfonohydrazide Derivatives
| Derivative Class | Reported Biological Activities | Target/Application Area | Reference(s) |
| 4-Methyl-benzene sulfonohydrazide Complexes | Antibacterial, Antifungal, Anti-inflammatory, Analgesic | General Therapeutic Candidates | eurekaselect.comsciprofiles.com |
| 2,4,6-Trimethylbenzenesulfonyl Hydrazones | Antibacterial (especially against Gram-positive bacteria) | Antimicrobial Agents | nih.gov |
| Benzenesulfonohydrazide-tethered Heterocycles | Anti-mycobacterial, Biofilm Inhibition | Tuberculosis, targeting InhA enzyme | nih.gov |
| Naphthalene-2-sulfonohydrazide Schiff Base | Bacteriostatic (Gram-negative bacteria) | Antimicrobial Agents | researchgate.net |
Overview of Halogenated Benzenesulfonyl Derivatives in Structure Activity Relationship Studies
The strategic incorporation of halogen atoms onto a benzene (B151609) ring is a cornerstone of modern medicinal chemistry, particularly in the context of structure-activity relationship (SAR) studies. Halogens, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like hydrogen and halogen bonds. mdpi.comresearchgate.net These modifications are critical for optimizing a drug candidate's affinity, selectivity, and pharmacokinetic profile.
In the design of benzenesulfonyl derivatives, halogenation plays a crucial role in modulating biological activity. For instance, in the development of selective inhibitors for carbonic anhydrase (CA) isoforms, a key class of therapeutic targets, the presence and position of a halogen atom on the benzenesulfonamide (B165840) ring can orient the molecule within the enzyme's active site. nih.gov This orientation affects binding affinity and is instrumental in achieving selectivity for a specific CA isoform over others. nih.gov Computational studies have further illuminated how the structural rigidity and flexibility of benzenesulfonamide derivatives, often influenced by substituents including halogens, impact their inhibitory activity and isoform selectivity. researchgate.net
The 3-chloro-4-fluorophenyl motif, specifically, has been identified as a beneficial pharmacophoric feature. Research aimed at identifying tyrosinase inhibitors found that incorporating this di-halogenated moiety into various molecular scaffolds led to compounds with significantly enhanced inhibitory potency compared to their non-halogenated or mono-halogenated analogues. nih.gov This highlights the synergistic effect of the specific chlorine and fluorine substitution pattern in promoting favorable interactions with a biological target. The use of halogens is a widespread strategy, with studies on halogenated chalcones and benzimidazoles also demonstrating their importance in achieving potent enzyme inhibition and antimicrobial activity, respectively. nih.govantibiotics-chemotherapy.ru
Interactive Table 2: Influence of Halogenation on the Biological Activity of Benzenesulfonyl Derivatives and Analogues
| Base Scaffold | Halogen Substitution | Biological Target | Effect on Activity | Reference(s) |
| Benzenesulfonamide | 2-Chloro/Bromo | Carbonic Anhydrase (CA) Isoforms | Affects affinity and orients the ring, contributing to selectivity | nih.gov |
| Benzamide/Thiophenyl | 3-Chloro-4-fluorophenyl | Tyrosinase | Significantly enhances inhibitory potency (IC50 values in the low micromolar to nanomolar range) | nih.gov |
| Phenylsulfonamide | Various | Interleukin-6 (IL-6) | Modulates inhibitory activity in SAR studies | researchgate.net |
| Chalcone | Bromobenzyl | Acetylcholinesterase (AChE), Carbonic Anhydrase (hCA) | Highly potent inhibition (Ki values in the nanomolar range) | nih.gov |
Current Research Trajectories for 3 Chloro 4 Fluorobenzenesulfonohydrazide and Its Analogues
Synthetic Routes to 3-Chloro-4-fluorobenzenesulfonyl Chloride and Related Precursors
The primary precursor for the synthesis of this compound is 3-chloro-4-fluorobenzenesulfonyl chloride. The synthesis of this intermediate can be approached through several routes, primarily involving the chlorosulfonation of a suitably substituted benzene (B151609) ring or the transformation of an amino group on the aromatic ring into a sulfonyl chloride.
One common method for the synthesis of aryl sulfonyl chlorides is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. researchgate.netstackexchange.com For the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, the starting material would be 1-chloro-2-fluorobenzene. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with the chlorosulfonyl group (-SO₂Cl). The orientation of the incoming electrophile is directed by the existing substituents on the ring. In 1-chloro-2-fluorobenzene, both the chloro and fluoro groups are ortho-, para-directing. The major product, 3-chloro-4-fluorobenzenesulfonyl chloride, is formed by substitution at the position para to the fluorine atom and meta to the chlorine atom.
Alternatively, a diazonium salt intermediate derived from 3-chloro-4-fluoroaniline (B193440) can be utilized. This method, a variation of the Sandmeyer reaction, involves the diazotization of 3-chloro-4-fluoroaniline with sodium nitrite (B80452) in the presence of a mineral acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This sequence introduces the sulfonyl chloride group at the position of the original amino group.
The precursor, 3-chloro-4-fluoroaniline, can be synthesized by the reduction of 3-chloro-4-fluoronitrobenzene. google.com This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. google.com
A related precursor, 3-chloro-4-fluorobenzoyl chloride, can be synthesized from ortho-chlorofluorobenzene via Friedel-Crafts acylation with acetyl chloride, followed by oxidation and subsequent chlorination with an agent like thionyl chloride. google.com Another route to this benzoyl chloride involves the chlorination of 4-fluorobenzaldehyde. google.com
Direct Synthesis of this compound
The direct synthesis of this compound is most commonly achieved through the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction involves the attack of the hydrazine molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide.
The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or tetrahydrofuran, at a controlled temperature, often at room temperature or with gentle heating. The use of an excess of hydrazine hydrate can also serve as a base to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
C₆H₃Cl(F)SO₂Cl + 2 N₂H₄·H₂O → C₆H₃Cl(F)SO₂NHNH₂ + N₂H₅Cl + 2 H₂O
The product, this compound, can then be isolated by precipitation upon addition of water and purified by recrystallization.
Derivatization Strategies for Structural Diversification of Sulfonohydrazides
The structural diversity of sulfonohydrazide derivatives is crucial for tuning their physicochemical and biological properties. Several strategies can be employed to modify the core structure of this compound.
Condensation Reactions for Hydrazone Formation
The hydrazide moiety of this compound is a versatile functional group that can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These reactions are typically acid-catalyzed and result in the formation of a C=N double bond.
This method allows for the introduction of a wide array of substituents onto the sulfonohydrazide scaffold, depending on the structure of the carbonyl compound used. The resulting N-sulfonylhydrazones are often crystalline solids and have been a subject of interest due to their diverse biological activities.
General Reaction Scheme:
C₆H₃Cl(F)SO₂NHNH₂ + R'C(=O)R'' → C₆H₃Cl(F)SO₂NHN=C(R')R'' + H₂O
| R' | R'' | Carbonyl Compound | Resulting Hydrazone |
| H | Aryl | Aromatic Aldehyde | N'-Arylmethylene-3-chloro-4-fluorobenzenesulfonohydrazide |
| Alkyl | Aryl | Alkyl Aryl Ketone | N'-(Alkyl)arylmethylene-3-chloro-4-fluorobenzenesulfonohydrazide |
| H | Heteroaryl | Heteroaromatic Aldehyde | N'-Heteroarylmethylene-3-chloro-4-fluorobenzenesulfonohydrazide |
N-Substitution Reactions on the Hydrazide Moiety
Further derivatization can be achieved through N-substitution reactions on the nitrogen atoms of the hydrazide group. This can involve alkylation, acylation, or arylation reactions. For instance, the nitrogen atom can be alkylated using alkyl halides or acylated using acid chlorides or anhydrides. These reactions introduce additional functional groups and can significantly alter the steric and electronic properties of the molecule.
Modifications of the Halogenated Phenyl Ring
The presence of chloro and fluoro substituents on the phenyl ring offers opportunities for further modification through nucleophilic aromatic substitution reactions. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles, especially when activated by the electron-withdrawing sulfonylhydrazide group. This allows for the introduction of a range of functionalities, such as alkoxy, amino, or cyano groups, at the 4-position of the aromatic ring.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and sustainability of the synthesis of this compound and its derivatives, advanced synthetic techniques can be employed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for condensation and substitution reactions. Flow chemistry setups can offer better control over reaction parameters and facilitate safer handling of hazardous reagents.
Furthermore, reaction optimization studies, potentially utilizing design of experiments (DoE) methodologies, can be conducted to identify the optimal conditions (e.g., solvent, temperature, catalyst, and stoichiometry) for each synthetic step. The use of phase-transfer catalysts can also be explored to enhance the reactivity in multiphasic reaction systems.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive means to investigate the functional groups and vibrational modes within a molecule. These methods are instrumental in confirming the molecular structure and understanding the bonding characteristics of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For sulfonohydrazide derivatives, characteristic vibrational bands corresponding to N-H, S=O, and C-S stretching, as well as aromatic C-H and C=C vibrations, are of particular interest.
In the FT-IR spectrum of compounds analogous in structure, the N-H stretching vibrations of the hydrazide group are typically observed as distinct bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group give rise to strong absorption bands, which are crucial for the identification of the sulfonamide moiety. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region. The presence of halogen substituents, such as chlorine and fluorine, also influences the vibrational spectrum, with C-Cl and C-F stretching vibrations appearing in the fingerprint region. For instance, in related chloro- and fluoro-substituted aromatic compounds, these vibrations are typically observed in the regions of 800-600 cm⁻¹ and 1300-1000 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Frequencies for Sulfonohydrazide Derivatives and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| S=O | Asymmetric Stretching | 1300-1370 |
| S=O | Symmetric Stretching | 1140-1180 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1300 |
| C-S | Stretching | 650-770 |
| C-Cl | Stretching | 600-800 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be effectively used to analyze the vibrations of the benzene ring and the S-O bonds. The symmetric stretching of the S=O group, for example, often produces a strong and sharp Raman signal. Similarly, the breathing modes of the aromatic ring are typically well-defined in the Raman spectrum.
Correlation of Experimental and Theoretical Vibrational Frequencies
To gain a deeper understanding of the vibrational spectra, experimental data are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). researchgate.net Such calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, can be compared with the experimental FT-IR and Raman spectra. nih.gov This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. For instance, DFT calculations can help to distinguish between different bending and stretching modes in the complex fingerprint region of the spectrum, providing a detailed picture of the molecular dynamics. mdpi.com The agreement between the scaled theoretical wavenumbers and the experimental values serves as a validation of the calculated molecular geometry and electronic structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the protons of the aromatic ring will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the chloro, fluoro, and sulfonyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The specific positions of the protons relative to these substituents will determine their exact chemical shifts.
Furthermore, the protons of the hydrazide group (-NHNH₂) will also give rise to signals in the ¹H NMR spectrum. These signals are often broad and their chemical shifts can be concentration and solvent-dependent due to hydrogen bonding.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Doublet, Doublet of Doublets |
| NH | Variable (often broad) | Singlet (broad) |
| NH₂ | Variable (often broad) | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their electronic environment. In this compound, the carbon atoms of the benzene ring will show distinct signals. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JC-F), resulting in a splitting of its signal. The carbon atoms bonded to the chlorine and the sulfonyl group will also have their chemical shifts influenced by the electronegativity of these substituents.
The chemical shifts of the aromatic carbons are typically found in the range of 110-160 ppm. The specific substitution pattern on the benzene ring in this compound will result in a unique set of chemical shifts for the six aromatic carbons, allowing for their unambiguous assignment with the aid of theoretical calculations and 2D NMR techniques.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons in Substituted Benzenes
| Carbon Type | Expected Chemical Shift (ppm) |
| C-SO₂ | 135 - 150 |
| C-Cl | 125 - 140 |
| C-F | 155 - 170 (doublet due to C-F coupling) |
| Aromatic CH | 115 - 135 |
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorine Environment Characterization
Fluorine-19 NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. For this compound, the 19F NMR spectrum would provide precise information about the electronic environment of the fluorine atom on the benzene ring.
The chemical shift (δ) of the fluorine atom is highly sensitive to the nature and position of other substituents on the aromatic ring. In the 3-chloro-4-fluoro substitution pattern, the fluorine atom is para to a hydrogen, meta to a chlorine atom, and ortho to a hydrogen and the sulfonyl group. This unique electronic environment would result in a characteristic chemical shift. For comparison, the chemical shift of fluorobenzene (B45895) is approximately -113.15 ppm relative to CFCl3. colorado.edu The presence of the electron-withdrawing chloro and sulfonohydrazide groups would be expected to shift this value.
Furthermore, the 19F nucleus will couple with neighboring spin-active nuclei, primarily protons (1H), leading to signal splitting. The fluorine atom at position 4 would exhibit coupling to the ortho protons (at positions 3 and 5) and a smaller coupling to the meta proton (at position 6). This would result in a complex multiplet, likely a doublet of doublets or a triplet of doublets, which provides valuable structural confirmation.
Table 1: Expected 1H-19F Coupling Constants for a 1,2,4-Trisubstituted Benzene Ring
| Coupling Type | Nuclei Involved | Expected Coupling Constant (J) Range (Hz) |
| Ortho | 19F – 1H | 6 – 10 |
| Meta | 19F – 1H | 4 – 8 |
| Para | 19F – 1H | 0 – 2 |
Note: Data is generalized for fluorinated aromatic systems.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (1H) and carbon (13C) signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling networks within the molecule. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, as well as between the protons of the hydrazide (-NH-NH2) group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It would allow for the direct assignment of the carbon atoms in the benzene ring that have attached protons. Quaternary carbons (like C1, C3, and C4) would not show a signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, the proton at C2 would show correlations to the quaternary carbons C4 and C6, and the protons of the hydrazide group would show correlations to the C1 of the benzene ring through the sulfur atom, confirming the attachment of the sulfonohydrazide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems.
For this compound, the benzene ring acts as the primary chromophore. The electronic transitions expected are π → π* and n → π* transitions. The substitution on the benzene ring with chloro, fluoro, and sulfonohydrazide groups acts as auxochromes, which can modify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The presence of heteroatoms like nitrogen, oxygen, and sulfur with non-bonding electrons (n electrons) can give rise to n → π* transitions. The conjugated system of the benzene ring is responsible for the more intense π → π* transitions. Substituted benzenes typically show a primary absorption band around 200 nm and a secondary, less intense band between 230-270 nm. nist.gov For a related compound, 4-morpholino-7-nitrobenzofurazan, absorption bands were observed at 262 nm and 337 nm. researchgate.net It is expected that this compound would exhibit absorption maxima within this region, influenced by the specific electronic effects of its substituents.
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound is not publicly available, analysis of analogous structures, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provides insight into the expected molecular geometry and intermolecular interactions. rsc.org
Table 2: Selected Crystallographic Data for an Analogue, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.3863 (5) |
| b (Å) | 12.0163 (6) |
| c (Å) | 9.4719 (5) |
| β (°) | 94.757 (2) |
| Volume (Å3) | 1178.10 (10) |
Source: Adapted from a study on a related hydrazinyl)pyridine derivative to illustrate typical crystallographic parameters. researchgate.net
The sulfonohydrazide group is rich in hydrogen bond donors (-NH, -NH2) and acceptors (O=S=O). Therefore, strong intermolecular hydrogen bonds are expected to be a dominant feature in the crystal packing, often forming extensive networks or specific motifs. nih.gov
The presence of a chlorine atom introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom (like an oxygen or nitrogen) on an adjacent molecule. nih.gov Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay between these various non-covalent interactions dictates the final supramolecular architecture. ias.ac.in
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The analysis can be decomposed into 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. For sulfonamide and related structures, Hirshfeld analyses consistently show that H···H, O···H/H···O, and C···H/H···C contacts make up the majority of interactions. nih.gov The presence of fluorine and chlorine would also lead to significant contributions from F···H and Cl···H contacts.
Table 3: Illustrative Hirshfeld Surface Contact Percentages for a Substituted Benzenesulfonamide (B165840) Analogue
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| O···H / H···O | 20.5 |
| C···H / H···C | 12.1 |
| N···H / H···N | 8.5 |
| Halogen···H | 7.2 |
| Other | 6.7 |
Note: Data is representative for a typical sulfonamide derivative and serves as an example of quantitative analysis from Hirshfeld surfaces.
This quantitative assessment allows for a detailed understanding of the forces governing the crystal packing, which is crucial for predicting and understanding the physical properties of the solid material.
Polymorphism and Crystal Packing Phenomena
The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is crucial in understanding the physicochemical properties of a compound. While specific polymorphic studies for this compound are not widely documented in publicly available research, the potential for polymorphism and the nature of its crystal packing can be inferred by examining its functional groups and analyzing the crystallographic data of analogous sulfonohydrazide derivatives.
The this compound molecule possesses several key functional groups that dictate its intermolecular interactions: the sulfonohydrazide group (-SO₂NHNH₂), a chlorine atom, and a fluorine atom. These groups are known to participate in strong and weak hydrogen bonds, as well as other non-covalent interactions, which are the primary driving forces behind the self-assembly into a crystalline lattice. rsc.org
Key Intermolecular Interactions and Supramolecular Synthons
The crystal packing of benzenesulfonohydrazide (B1205821) analogues is consistently dominated by hydrogen bonding involving the sulfonohydrazide moiety. sunway.edu.mynih.gov The N-H groups of the hydrazide are potent hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. This combination frequently leads to the formation of robust supramolecular synthons—structural units built from intermolecular interactions.
Research on related structures reveals common hydrogen-bonding patterns that are likely to be present in the crystal structure of this compound. researchgate.netresearchgate.net For instance, molecules often form centrosymmetric dimers through N-H···O=S hydrogen bonds, creating characteristic eight-membered rings described by the graph set notation R²₂(8). sunway.edu.my These dimers can then serve as building blocks, further assembling into chains, sheets, or more complex three-dimensional networks through other interactions.
Potential for Polymorphism
The conformational flexibility around the S-N and N-N bonds, combined with the variety of hydrogen bond donors and acceptors, makes polymorphism a highly probable phenomenon for this compound. Different arrangements of molecules (conformational polymorphism) or different hydrogen-bonding networks (packing polymorphism) can result in crystals with distinct thermal stabilities, solubilities, and other physical properties. For example, studies on analogous sulfonamides have shown how subtle changes in substitution can lead to different crystal packing architectures, such as the formation of chains versus layered structures. nih.gov The presence of multiple independent molecules in the asymmetric unit (Z' > 1) is also a common feature in related compounds, indicating subtle differences in conformation that can lead to complex packing arrangements. sunway.edu.my
Detailed research findings on analogous compounds are summarized in the table below, illustrating the common intermolecular interactions that guide their crystal packing.
| Interaction / Synthon Type | Description | Typical Occurrence in Analogues |
| N-H···O=S Hydrogen Bond | The primary interaction where the hydrazide N-H group donates to a sulfonyl oxygen acceptor. | Forms robust dimers (R²₂(8) synthon) and chains (C(4) synthon). |
| N-H···N Hydrogen Bond | An interaction where the hydrazide N-H group donates to a nitrogen atom on an adjacent molecule. | Observed in structures with accessible nitrogen acceptors, leading to chain or layer formation. sunway.edu.my |
| C-H···O Interactions | Weaker hydrogen bonds between aromatic or aliphatic C-H groups and sulfonyl or other oxygen acceptors. | Contributes to linking primary hydrogen-bonded motifs into a 3D network. nih.gov |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Helps to stabilize layered structures. sunway.edu.my |
| Halogen Interactions | Potential C-Cl···O or C-F···O interactions involving the halogen substituents. | Can provide additional directionality and stability to the crystal packing. |
The specific arrangement adopted by this compound would depend on a delicate balance of these strong and weak interactions, influenced by crystallization conditions such as solvent and temperature.
Computational Chemistry and in Silico Modeling of 3 Chloro 4 Fluorobenzenesulfonohydrazide and Its Analogues
Quantum Mechanical Calculations (Density Functional Theory and Hartree-Fock Methods)nih.govresearchgate.net
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to computational chemistry. wikipedia.org DFT, which approximates the complex many-electron system by using the electron density, is known for its balance of accuracy and computational efficiency. nih.gov The Hartree-Fock method, an ab initio approach, solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, starting point compared to post-HF methods or DFT. wikipedia.org These calculations are often performed with specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to build the molecular orbitals. nih.govresearchgate.net
Optimized Molecular Geometries and Electronic Structuresnih.govresearchgate.netnih.gov
Table 1: Illustrative Optimized Geometric Parameters for the 3-Chloro-4-fluorophenyl Moiety (Based on Analogous Compounds) This table presents typical bond lengths and angles calculated for the substituted phenyl ring, based on data from similar compounds like 3-chloro-4-fluoronitrobenzene. The values for the sulfonohydrazide group are theoretical estimates.
| Parameter | Bond/Angle | DFT (e.g., B3LYP/6-311++G(d,p)) | Hartree-Fock (e.g., HF/6-31G(d,p)) |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.40 | 1.38 - 1.39 |
| C-H | ~1.08 | ~1.07 | |
| C-Cl | ~1.74 | ~1.73 | |
| C-F | ~1.35 | ~1.34 | |
| C-S | ~1.77 | ~1.76 | |
| S=O | ~1.45 | ~1.43 | |
| S-N | ~1.68 | ~1.67 | |
| N-N | ~1.41 | ~1.40 | |
| Bond Angles (°) | C-C-C (aromatic) | ~120 | ~120 |
| C-C-Cl | ~121 | ~121 | |
| C-C-F | ~119 | ~119 | |
| O-S-O | ~120 | ~121 | |
| C-S-N | ~106 | ~105 | |
| S-N-N | ~112 | ~112 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictionnih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital, acting as an electron acceptor, with its energy level corresponding to electron affinity and electrophilicity. youtube.comyoutube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap indicates a molecule is more polarizable and reactive. researchgate.net For 3-Chloro-4-fluorobenzenesulfonohydrazide, the HOMO is expected to be localized on the electron-rich sulfonohydrazide group and the phenyl ring, while the LUMO would likely be distributed over the aromatic ring and the electron-withdrawing sulfonyl group.
Table 2: Representative Frontier Molecular Orbital Data This table provides an example of typical FMO energy values and related chemical descriptors that would be calculated for the title compound.
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 | Correlates with chemical reactivity and stability |
| Electronegativity | χ | 3.75 to 4.75 | Tendency to attract electrons |
| Chemical Hardness | η | 2.25 to 3.25 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.15 to 0.22 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index | ω | 1.3 to 2.1 | Propensity of a species to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Regionsnih.govresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is color-coded to represent different potential values. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr Green areas represent neutral potential.
For this compound, the MEP map would show the most negative regions localized around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide moiety, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms of the hydrazide group (-NHNH2) would exhibit positive potential, making them susceptible to nucleophilic attack or deprotonation. The halogen-substituted phenyl ring would present a more complex potential surface, influenced by the competing electron-withdrawing effects of the chloro, fluoro, and sulfonyl groups.
Fukui Functions and Local Reactivity Descriptorsnih.gov
While MEP provides a general view of reactivity, Fukui functions and other conceptual DFT descriptors offer a more quantitative, atom-specific measure of reactivity. The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.
For this compound:
Sites for Nucleophilic Attack (f+): Atoms with high f+ values are prone to attack by nucleophiles. These would likely be the sulfur atom and certain carbon atoms on the phenyl ring, which are rendered electron-deficient by adjacent electronegative groups.
Sites for Electrophilic Attack (f-): Atoms with high f- values are susceptible to attack by electrophiles. The oxygen and nitrogen atoms are expected to have the highest f- values due to their lone pairs of electrons.
Sites for Radical Attack (f0): The f0 function identifies sites susceptible to radical reactions.
These descriptors provide a detailed map of local reactivity, complementing the insights from HOMO-LUMO and MEP analyses.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamicsnih.govresearchgate.net
While quantum mechanical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, solvent effects, and interactions with biological targets like proteins.
For a semi-flexible molecule like this compound, MD simulations can be used to:
Sample Conformational Space: Explore the rotational freedom around the C-S, S-N, and N-N single bonds to identify low-energy conformers and understand the flexibility of the sulfonohydrazide side chain.
Analyze Solvation: Simulate the molecule in a solvent (e.g., water) to study its hydration shell and how solvent interactions influence its conformation and reactivity.
Study Binding Interactions: If the molecule is a potential ligand, MD simulations can model its binding to a receptor, revealing the stability of the complex, key intermolecular interactions (like hydrogen bonds), and the thermodynamics of binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatized Seriesprensipjournals.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally related molecules are aligned, and various molecular descriptors (steric, electrostatic, hydrophobic fields) are calculated. nih.govnih.gov These descriptors are then correlated with experimental activity data to build a predictive model.
This compound could serve as a scaffold or a member of a training set in a QSAR study. By synthesizing and testing a series of derivatives—for example, by varying the substituents on the phenyl ring or modifying the hydrazide group—a QSAR model could be developed. researchgate.net Such a model would be invaluable for:
Identifying Key Structural Features: The model can reveal which properties (e.g., steric bulk, electron-withdrawing character at a certain position) are critical for enhancing or diminishing biological activity.
Predicting the Activity of New Compounds: The QSAR model can be used to predict the activity of novel, unsynthesized analogues in silico, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is instrumental in understanding the structural basis of protein-ligand interactions and is widely applied in drug discovery and design. For this compound and its analogues, molecular docking studies provide critical insights into their potential as enzyme inhibitors by elucidating binding modes, predicting binding affinities, and mapping interactions within the active sites of target proteins.
Ligand-Protein Binding Modes and Key Interactions
While specific docking studies for this compound are not extensively documented in publicly available literature, a wealth of information can be derived from studies on its close structural analogues, particularly benzenesulfonamides and sulfonyl hydrazones. These studies reveal conserved binding patterns and key molecular interactions that are likely to be relevant for the title compound.
A primary target for benzenesulfonamide (B165840) analogues is the metalloenzyme family of carbonic anhydrases (CAs). The binding mode of these inhibitors is highly conserved across various CA isoforms. The core interaction involves the deprotonated sulfonamide nitrogen atom, which coordinates directly with the catalytic Zn²⁺ ion located at the bottom of a 15 Å-deep active site cleft. nih.gov This coordination is a cornerstone of their inhibitory activity. Further stabilization is achieved through a network of hydrogen bonds. Specifically, the sulfonamide group acts as a hydrogen bond donor to the side chain of the highly conserved Threonine 199 (Thr199) residue, while one of the sulfonamide oxygens accepts a hydrogen bond from the backbone NH group of the same residue. nih.gov
The substituted benzene (B151609) ring of the ligand also plays a crucial role. In the case of this compound, the benzene ring would be positioned to form van der Waals and other non-polar interactions with hydrophobic residues within one half of the active site, while the hydrazide moiety would extend towards the more hydrophilic half. nih.gov The specific positions of the chloro and fluoro substituents are critical, as they can alter the electronic properties of the ring and form specific interactions, such as halogen bonds or dipole-dipole interactions, with active site residues, potentially enhancing binding affinity and selectivity. acs.org
Studies on other enzyme classes, such as cyclooxygenase-2 (COX-2), with different analogues like sulfonyl hydrazones, reveal alternative binding modes. For instance, N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide was identified as a potent COX-2 inhibitor, with docking studies indicating that its sulfonyl hydrazone moiety forms crucial interactions within the enzyme's active site, leading to its anticancer activity. nih.gov
Similarly, studies of sulfonamide analogues binding to the FK506-binding protein 12 (FKBP12) show that the sulfonamide oxygens are a key binding motif, engaging in CH···O=S interactions with the protein. acs.org This highlights that even within the same functional group, the specific protein environment dictates the nature of the key interactions.
Prediction of Binding Affinities and Scoring Functions
A central goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This is accomplished using scoring functions, which are mathematical models that estimate the free energy of binding. A more negative score typically indicates a stronger and more favorable binding interaction. The predicted binding affinities for analogues of this compound are often correlated with experimentally determined inhibitory activities, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
For benzenesulfonamide derivatives targeting carbonic anhydrases, a clear relationship between structure and binding affinity has been established. For example, a series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides showed potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms CA IX and CA XII. nih.gov The specific R-groups attached to the triazole ring significantly influenced the binding affinity, with moieties like cyclohexylmethyl and phenyl leading to the most effective inhibition for certain isoforms. acs.org
The following table summarizes representative binding affinity and docking score data for various benzenesulfonamide and sulfonyl hydrazone analogues against different enzyme targets. This data illustrates the range of potencies achievable through structural modification.
| Compound Class | Specific Analogue | Target Enzyme | Binding Affinity (Kᵢ or IC₅₀) | Docking Score (kcal/mol) |
| Benzenesulfonamide | Benzenesulfonamide | Carbonic Anhydrase I | Kₐ = 3.8 × 10⁶ M⁻¹ | Not Reported |
| Benzenesulfonamide | Benzenesulfonamide | Carbonic Anhydrase II | Kₐ = 1.7 × 10⁸ M⁻¹ | Not Reported |
| Triazolyl-benzenesulfonamide | Analogue 5c (Cyclohexylmethyl) | Carbonic Anhydrase II | Kᵢ = 30.1 nM | Not Reported |
| Triazolyl-benzenesulfonamide | Analogue 5c (Cyclohexylmethyl) | Carbonic Anhydrase IX | Kᵢ = 6.2 nM | Not Reported |
| Triazolyl-benzenesulfonamide | Analogue 5c (Cyclohexylmethyl) | Carbonic Anhydrase XII | Kᵢ = 0.8 nM | Not Reported |
| Sulfonyl Hydrazone | N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide | Prostate Cancer (PC3) Cells | IC₅₀ = 1.38 µM | Not Reported |
| Carvacrol-derived sulfonamide | Hydrazine (B178648) derivative | Acetylcholinesterase (AChE) | IC₅₀ = 9.24 µM | Not Reported |
| Hydrazide-Sulfonamide Hybrid | Compound 32 | Carbonic Anhydrase IX | Kᵢ = 10.1 µM | - |
| Hydrazide-Sulfonamide Hybrid | Compound 36 | Carbonic Anhydrase IX | Kᵢ = 11.4 µM | - |
Note: This table is a compilation of data from multiple sources on various analogues and is intended to be illustrative. Kₐ is the association constant. Data sourced from references nih.govnih.govnih.govnih.govnih.gov.
The scoring functions used in these predictions are typically based on force fields, empirical data, or knowledge-based potentials. They account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The correlation between these predicted scores and experimental affinities, while not always perfect, is a valuable tool for prioritizing compounds for synthesis and biological testing. dntb.gov.ua
Enzyme Active Site Mapping for this compound Analogues
Enzyme active site mapping is a process that uses computational and experimental data to characterize the binding pockets of a target enzyme. By systematically modifying the structure of an inhibitor and observing the effects on binding affinity, researchers can infer the steric, electronic, and hydrophobic properties of different subpockets within the active site. nih.gov This structure-activity relationship (SAR) data is crucial for the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net
For analogues of this compound, active site mapping of target enzymes like carbonic anhydrase is well-established. The CA active site can be divided into distinct regions. The area immediately surrounding the Zn²⁺ ion is highly polar and requires the specific geometry of the sulfonamide group for high-affinity binding. nih.gov Moving away from the metal ion, the active site is roughly divisible into a hydrophobic half and a hydrophilic half.
By synthesizing and testing a series of benzenesulfonamides with different substituents at the para-position, researchers have effectively "mapped" these regions.
Hydrophobic Pocket : Small, non-polar substituents on the benzene ring often interact favorably with a hydrophobic pocket, which in human CA II is defined by residues like Val121, Phe131, Val143, and Leu198. researchgate.net
Hydrophilic Pocket : Larger or more polar substituents can extend towards the entrance of the active site cleft, interacting with hydrophilic residues such as Gln92, Asn62, and Asn67. researchgate.net
This mapping allows for the strategic design of inhibitors. For example, attaching bulky or charged groups to the benzenesulfonamide scaffold can prevent the ligand from binding deep within the active site, or it can be used to target residues unique to a specific isoform, thereby increasing selectivity. documentsdelivered.com In the case of this compound, the hydrazide moiety (-NHNH₂) introduces additional hydrogen bond donor and acceptor capabilities. The mapping of the active site would therefore focus on identifying polar residues near the solvent-exposed region that could form favorable hydrogen bonds with this group, potentially enhancing binding affinity compared to a simple sulfonamide.
Computational solvent mapping techniques can further aid this process by using small molecular probes to identify "hot spots" or consensus sites on the protein surface that are likely to bind ligands with high affinity. springernature.comnih.gov This provides a theoretical framework for understanding the SAR data and guiding the design of next-generation analogues.
Biological Activity Research of 3 Chloro 4 Fluorobenzenesulfonohydrazide and Its Derivatives in Vitro Studies
Antimicrobial Activity Investigations
The antimicrobial potential of 3-chloro-4-fluorobenzenesulfonohydrazide derivatives has been explored against bacteria, fungi, and viruses. These studies aim to identify novel compounds that can combat infectious diseases, particularly in the face of growing antimicrobial resistance.
Derivatives of this compound have demonstrated notable antibacterial properties. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Among the synthesized compounds, those featuring hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring at the fourth position showed significant antibacterial efficacy. researchgate.net
Specifically, the compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as the most active antibacterial agent in the series. researchgate.net The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a key pharmacophore responsible for various biological activities, including antibacterial effects. nih.govmdpi.com Studies on other hydrazone derivatives have shown potent activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Klebsiella pneumoniae. mdpi.comrdd.edu.iqdergipark.org.tr The presence of electron-withdrawing substituents is thought to enhance lipophilicity, which may improve the compound's ability to penetrate the microbial membrane. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Hydrazone Derivatives
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Various Bacteria | Good | researchgate.net |
| 2-(4-nitrobenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Various Bacteria | Good | researchgate.net |
| Hydrazone derivative 5f | E. coli, K. pneumoniae | MIC = 2.5 mg/mL | mdpi.com |
| Hydrazone derivative 5c | B. subtilis | MIC = 2.5 mg/mL | mdpi.com |
This table is interactive and can be sorted by column.
The antifungal potential of this class of compounds has also been investigated. In the same study of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, moderate antifungal activity was observed. researchgate.net The compound 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, which bears a methoxy (B1213986) (-OCH3) group, was noted for its activity against fungal strains. researchgate.net
The hydrazide-hydrazone structure is a common feature in molecules with antifungal properties. mdpi.comnih.gov Broader screening of various benzene (B151609) sulfonamide and hydrazone derivatives has confirmed their potential to inhibit the growth of pathogenic fungi. ijprs.comlifechemicals.com These findings suggest that the this compound scaffold is a promising starting point for the development of new antifungal agents.
While research specifically targeting this compound derivatives for antiviral activity is limited, related structures have shown promise. Studies on various sulfonamide derivatives have demonstrated antiviral activity against different viruses. mdpi.comnih.gov For instance, certain 1,3,4-thiadiazole (B1197879) sulfonamides have been synthesized and shown to possess activity against the Tobacco Mosaic Virus (TMV). mdpi.comnih.gov
Furthermore, nucleoside analogs containing 3'-chloro or 3'-fluoro substitutions have been evaluated for their in vitro activity against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov Specifically, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil showed inhibitory effects on both viruses without significant cytotoxicity. nih.gov This indicates that the chloro- and fluoro-substituents present in the parent compound could contribute to potential antiviral effects in its derivatives.
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Research into benzenesulfonohydrazide-tethered heterocyclic compounds has revealed their potential as anti-mycobacterial agents that can also inhibit biofilm formation. nih.gov These derivatives were specifically designed to target the InhA enzyme, which is critical for the survival of Mycobacterium tuberculosis. nih.gov The ability of these molecules to interfere with biofilm formation addresses a critical need in the development of new treatments for tuberculosis and other persistent bacterial infections. nih.gov
The antimicrobial action of sulfonamide-based compounds is primarily attributed to their role as competitive antagonists of para-aminobenzoic acid (PABA). ceon.rsnih.gov This structural similarity allows them to inhibit the enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid in bacteria. researchgate.net As folic acid is a precursor for the synthesis of nucleic acids, its blockage leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction. ceon.rsresearchgate.net
Beyond this classic mechanism, derivatives of benzenesulfonohydrazide (B1205821) have been shown to inhibit other crucial enzymes. For example, some derivatives act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an enzyme vital for mycolic acid synthesis in the cell wall of M. tuberculosis. nih.gov Inhibition of InhA disrupts the integrity of the bacterial cell wall, leading to cell death. nih.gov
Other proposed mechanisms for related hydrazide compounds include compromising the integrity of the fungal cell membrane, which leads to the leakage of cellular contents and cytoplasm efflux. acs.org Some derivatives may also induce the accumulation of reactive oxygen species (ROS) within cells or damage mitochondria by decreasing the mitochondrial membrane potential, ultimately leading to cell death. acs.orgnih.gov
Anticancer / Antiproliferative Activity Research
Derivatives of benzenesulfonohydrazide and related hydrazide-hydrazones have emerged as a significant area of interest in anticancer research. nih.govfrontiersin.org Numerous in vitro studies have demonstrated their cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.
The antiproliferative activity of newly synthesized benzenesulphonohydrazones has been tested against tumor cell lines including renal adenocarcinoma (769-P), liver cancer (HepG2), and lung cancer (NCI-H2170). nih.gov One derivative, featuring fluorine and bromine substitutions on the phenyl ring, exhibited the most significant and selective cytotoxicity toward these tumor cells while showing acceptable safety for normal cells. nih.gov Other studies have shown that benzenesulfonamide (B165840) derivatives can effectively reduce the proliferation of A549 lung cancer cells. immunopathol.com
The hydrazide-hydrazone moiety is a key structural element in many compounds exhibiting anticancer activity. nih.gov Derivatives have shown efficacy against breast cancer cell lines (MCF-7, MDA-MB-231) and neuroblastoma cell lines (SH-SY5Y, Kelly). nih.gov Pentafluorobenzenesulfonamide (B3043191) derivatives have also demonstrated cytotoxicity against A549, HepG2, HuCCA-1, and MOLT-3 cancer cell lines. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death. nih.govmdpi.commdpi.com For instance, selected pentafluorobenzenesulfonamide analogues were shown to trigger intrinsic apoptosis through a caspase-dependent process, indicated by the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Benzenesulfonohydrazide and Related Derivatives
| Compound Type | Cancer Cell Line | IC50 / Effect | Reference |
|---|---|---|---|
| Benzenesulphonohydrazone (Compound 4) | HepG2 (Liver) | High cytotoxicity and selectivity | nih.gov |
| Benzylidene Hydrazide (Compound 3d) | A549 (Lung) | IC50 = 10.9 μg/mL | scientific.net |
| Quinoline Hydrazide (Compound 22) | Neuroblastoma cells | Significant reduction in cell viability | nih.gov |
| Benzenesulfonamide derivatives | A549 (Lung) | Effective reduction in proliferation | immunopathol.com |
| Pentafluorobenzenesulfonamide derivative | Multiple cell lines | Enhanced cytotoxicity at micromolar range | nih.gov |
| Benzenesulfonylguanidine (Compound 30) | HCT-116 (Colon) | IC50 = 8 μM | mdpi.com |
This table is interactive and can be sorted by column.
In Vitro Cytotoxicity and Growth Inhibitory Assays (e.g., IC50 Determinations)
Derivatives based on the benzenesulfonamide and hydrazone scaffolds have demonstrated notable cytotoxic and growth inhibitory properties across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these assessments.
For instance, a series of novel 4-alkylthio-2-chloro-5-[(2-arylmethylidene)hydrazinecarbonyl]benzenesulfonamide derivatives showed significant antiproliferative activity. Specifically, compounds designated as 9 and 19 were particularly effective against the MCF-7 breast cancer cell line, with IC50 values of 4 µM and 6 µM, respectively. nih.gov Compound 9 also exhibited a high selectivity index of 8.2 for MCF-7 cells. nih.gov In another study, certain sulfonyl-α-L-amino acid derivatives displayed selective cytotoxicity towards liver carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic (PaCa2) cell lines. mdpi.com
Similarly, synthesized sulfonamide derivatives have been tested for their ability to inhibit cancer cell growth, with some showing high activity against A549 lung cancer cells. researchgate.net The cytotoxic effects of various heterocyclic compounds derived from or related to the core structure have been evaluated against cell lines including HeLa (cervical cancer), HCT-116 (colon cancer), and DU-145 (prostate cancer), with some derivatives showing IC50 values in the low micromolar to nanomolar range. nih.govfrontiersin.orgnih.gov
| Compound Class/Derivative | Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Benzenesulfonamide-aroylhydrazone (Comp. 9) | MCF-7 (Breast) | 4 µM | nih.gov |
| Benzenesulfonamide-aroylhydrazone (Comp. 19) | MCF-7 (Breast) | 6 µM | nih.gov |
| Sulfonyl-α-L-amino acid deriv. (Comp. 5) | HEPG2 (Liver) | 51.9 µg/ml | mdpi.com |
| Sulfonyl-α-L-amino acid deriv. (Comp. 14) | MCF7 (Breast) | 54.2 µg/ml | mdpi.com |
| Sulfonyl-α-L-amino acid deriv. (Comp. 18) | PaCa2 (Pancreatic) | 59.7 µg/ml | mdpi.com |
| Sulfonamide deriv. (Comp. 1e) | A549 (Lung) | Potent Inhibition | researchgate.net |
| Sulfonamide deriv. (Comp. 3a) | A549 (Lung) | Potent Inhibition | researchgate.net |
Studies on Apoptosis Induction and Cell Cycle Modulation
Beyond cytotoxicity, research has focused on the ability of these derivatives to trigger apoptosis and interfere with the cell division cycle. Apoptosis is a crucial mechanism for eliminating cancerous cells, and cell cycle arrest can prevent their proliferation.
Studies on benzenesulfonamide-aroylhydrazone conjugates revealed that their antiproliferative effects are linked to the induction of apoptosis through the mitochondrial pathway. nih.gov This process often involves changes in the expression of key regulatory proteins. For example, some celecoxib (B62257) derivatives, which contain a sulfonamide group, have been shown to induce apoptosis independently of their COX-2 inhibitory activity by affecting proteins like Akt and ERK2. nih.gov
Furthermore, these compounds can cause cell cycle arrest, a state where the cell halts its progression through the cycle of growth and division. Novel quinazoline (B50416) sulfonates, for example, were found to cause a strong cell cycle arrest in the G2/M phase. nih.gov This effect was associated with the activation of p53-dependent and p53-independent pathways, leading to apoptosis and autophagy. nih.gov Similarly, certain benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov The ability of these compounds to arrest the cell cycle and induce apoptosis underscores their potential as anticancer agents. nih.govnih.gov
Modulation of Intracellular Signaling Pathways (e.g., NFκB, Caspase-8, TNF-α, VEGF)
The anticancer effects of this compound derivatives are often mediated by their interaction with complex intracellular signaling pathways that regulate inflammation, cell survival, and angiogenesis (the formation of new blood vessels).
NF-κB (Nuclear Factor-kappa B): This transcription factor is a central mediator of inflammation and is often constitutively active in cancer cells, promoting their survival. mhmedical.com Studies have shown that certain sulfonamide-containing compounds can inhibit the NF-κB signaling pathway. For example, tetrandrine (B1684364) was found to inhibit tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα. eurekaselect.com
Caspase-8: This enzyme is a key initiator of the extrinsic apoptosis pathway. researchgate.net However, it also possesses non-apoptotic functions related to inflammation. acs.org Caspase-8 can mediate the activation of NF-κB and the production of pro-inflammatory and pro-angiogenic factors like TNF-α and Vascular Endothelial Growth Factor (VEGF). acs.org Pharmacological inhibition of caspase-8 has been shown to suppress inflammation-induced angiogenesis by decreasing the expression of VEGF-A and TNF-α. acs.org
TNF-α and VEGF: These are critical cytokines involved in inflammation and angiogenesis, respectively. TNF-α can stimulate NF-κB and also induce the expression of VEGF-A. eurekaselect.com By inhibiting upstream regulators like NF-κB and caspase-8, sulfonohydrazide derivatives can indirectly downregulate the expression of TNF-α and VEGF, thereby hindering tumor growth and angiogenesis. eurekaselect.comacs.org
Enzyme Inhibition Mechanisms and Target Identification
A significant area of research for derivatives of this compound involves their ability to act as enzyme inhibitors. Understanding the kinetics and mode of this inhibition, as well as identifying the specific enzyme targets, is crucial for drug development.
Characterization of Reversible and Irreversible Inhibition Kinetics
Enzyme inhibitors can be broadly classified based on the nature of their interaction with the target enzyme.
Reversible Inhibition: This type of inhibition involves the non-covalent, temporary binding of an inhibitor to an enzyme. The enzyme's activity can be fully restored upon removal of the inhibitor. researchgate.net Many clinically relevant drugs, including safinamide, a Monoamine Oxidase-B (MAO-B) inhibitor, function as reversible inhibitors. The reversibility of an inhibitor can be confirmed experimentally, for instance, through dialysis methods that show a recovery of enzyme activity after the inhibitor is removed.
Irreversible Inhibition: In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. This type of inhibition is time-dependent and results in a loss of functional enzyme concentration. researchgate.net Well-known examples include the MAO-B inhibitors selegiline (B1681611) and rasagiline, which form a covalent adduct with the enzyme's flavin cofactor.
Differentiation of Competitive, Non-Competitive, Uncompetitive, and Mixed Inhibition Modes
Reversible inhibitors are further categorized by their specific mechanism of action relative to the enzyme's substrate. These modes can be distinguished using kinetic studies.
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration. researchgate.net Many sulfonamide drugs, which are structural analogues of p-aminobenzoic acid (PABA), act as competitive inhibitors of the enzyme Dihydropteroate Synthase (DHPS). Kinetic analysis of some hydrazone derivatives against MAO-A has also identified them as competitive inhibitors.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. Increasing substrate concentration does not reverse this type of inhibition. researchgate.net
Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. researchgate.net
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. This affects both the binding of the substrate (altering the Michaelis constant, Km) and the catalytic activity (altering the maximum velocity, Vmax).
Investigation of Specific Enzyme Targets Modulated by this compound Analogues
Research has identified several key enzymes that are targeted by benzenesulfonohydrazide analogues and related sulfonamide derivatives.
BACE-1 (β-secretase): As a key enzyme in the production of amyloid-β peptides, BACE-1 is a major target for Alzheimer's disease therapy. mdpi.comnih.gov Studies have reported the synthesis and BACE-1 inhibitory activity of arylsulfonamides, with some enantiomeric forms showing IC50 values in the low micromolar range. nih.gov
Monoamine Oxidase-B (MAO-B): This enzyme is crucial in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Benzenesulfonamide compounds and hydrazone derivatives have been identified as potent and selective inhibitors of MAO-B, with some exhibiting IC50 values in the low micromolar or even nanomolar range. Kinetic studies have often characterized these as competitive and reversible inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases acetylcholine (B1216132) levels in the brain and is a primary treatment for Alzheimer's disease. Sulfonylhydrazones and hydrazide-hydrazones have been designed and evaluated as AChE and BChE inhibitors, with many derivatives showing potent, dual inhibition with IC50 values in the micromolar range.
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are essential in the bacterial folate synthesis pathway, making them targets for antimicrobial agents. Sulfonamides are classic competitive inhibitors of DHPS. Recent research has focused on developing novel N-sulfonamide derivatives that act as dual inhibitors of both DHPS and DHFR, potentially offering synergistic and bactericidal effects. One such compound demonstrated potent dual inhibition with IC50 values of 2.76 µg/mL and 0.20 µg/mL against DHPS and DHFR, respectively.
Topoisomerases: These enzymes regulate the topology of DNA and are validated targets for anticancer drugs. Novel sulfonamide derivatives of podophyllotoxin (B1678966) have been synthesized and shown to be potent inhibitors (poisons) of human DNA topoisomerase II, inducing double-stranded DNA breaks.
Prostaglandin (B15479496) E Synthase (mPGES-1): This enzyme is a key player in inflammation by catalyzing the final step in prostaglandin E2 (PGE2) synthesis. Inhibition of mPGES-1 is a promising anti-inflammatory strategy. Certain NSAIDs containing a sulfonamide moiety, such as celecoxib, have been shown to inhibit mPGES-1, suggesting that this scaffold can be adapted to target this enzyme. nih.gov
| Enzyme Target | Compound Class | Inhibition Data | Mode of Action | Source |
|---|---|---|---|---|
| BACE-1 | Arylsulfonamides | IC50 in low µM range | - | nih.gov |
| MAO-B | Benzenesulfonamides | IC50 = 3.47 µM | - | |
| MAO-A/B | Pyridazinobenzylpiperidine deriv. | IC50 (MAO-B) = 0.203 µM | Competitive, Reversible | |
| AChE | Sulfonylhydrazones | IC50 = 0.64–51.09 μM | - | |
| AChE / BChE | Iodinated Hydrazide-hydrazones | IC50 (AChE) = 15.1-140.5 µM IC50 (BChE) = 35.5-170.5 µM | Non-covalent | |
| DHPS / DHFR | N-sulfonamide 2-pyridone deriv. | IC50 (DHPS) = 2.76 µg/mL IC50 (DHFR) = 0.20 µg/mL | Dual Inhibition | |
| Topoisomerase II | Sulfonamide deriv. of Podophyllotoxin | Potent poison, improved vs. etoposide | Induces DNA breaks |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro antioxidant activity, free radical scavenging assays, or proposed mechanisms of oxidative stress mitigation for the chemical compound This compound or its direct derivatives.
Therefore, the requested article, structured around the provided outline, cannot be generated with scientific accuracy as the necessary research findings and data tables for this specific compound are not available in the public scientific domain.
Medicinal Chemistry and Drug Discovery Applications of 3 Chloro 4 Fluorobenzenesulfonohydrazide Derivatives
Lead Discovery and Optimization Strategies
The journey from a hit compound to a viable drug candidate is a meticulous process of iterative design, synthesis, and biological evaluation. For derivatives of 3-chloro-4-fluorobenzenesulfonohydrazide, lead discovery and optimization strategies are centered on enhancing potency, selectivity, and pharmacokinetic properties.
Systematic Structure-Activity Relationship (SAR) Development for Enhanced Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of this compound, SAR development involves systematically modifying different parts of the molecule and assessing the impact on a specific biological target.
In a study on related N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, researchers investigated the impact of various substituents on antimicrobial activity. researchgate.net The core structure, which shares the 3-chloro-4-fluorophenyl group with our compound of interest, was appended with different substituted phenyl rings. The findings from this study can be extrapolated to hypothesize an SAR for this compound derivatives.
Key observations from such studies often reveal that the nature and position of substituents on the aryl ring introduced to the hydrazide moiety can significantly influence biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with a biological target.
A hypothetical SAR exploration for a series of this compound derivatives might involve synthesizing analogs with substitutions at the terminal nitrogen of the hydrazide. The goal would be to probe the target's binding pocket for favorable interactions.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Compound | R Group (Substitution on terminal N) | Hypothesized Activity | Rationale |
|---|---|---|---|
| 1a | -H | Baseline | Unsubstituted reference compound. |
| 1b | -CH3 | Moderate Increase | Small alkyl group may provide favorable van der Waals interactions. |
| 1c | -C6H5 | Significant Increase | Aromatic ring could engage in π-π stacking or hydrophobic interactions. |
| 1d | -C6H4-OH (para) | High Increase | Hydroxyl group may act as a hydrogen bond donor, enhancing binding affinity. |
| 1e | -C6H4-NO2 (para) | Variable | Electron-withdrawing group could modulate electronic properties, with unpredictable effects on activity. |
This systematic approach allows medicinal chemists to build a comprehensive understanding of the chemical features required for optimal biological activity and selectivity.
Application of Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a lead compound's properties by substituting one functional group with another that has similar physicochemical characteristics. This can lead to enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.
In the context of this compound derivatives, bioisosteric replacements could be applied to several parts of the molecule. For example, the sulfonohydrazide group itself could be replaced with other bioisosteres known to act as linkers or pharmacophoric elements.
Table 2: Potential Bioisosteric Replacements for the Sulfonohydrazide Moiety
| Original Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| -SO2NHNH2 | -CONHNH2 (Hydrazide) | May alter hydrogen bonding capacity and conformational flexibility. |
| -SO2NHNH2 | -CSNHNH2 (Thiosemicarbazide) | Can introduce different electronic and steric properties, potentially improving target engagement. |
Furthermore, the chloro and fluoro substituents on the phenyl ring are themselves often considered bioisosteres of other groups. The "magic chloro" concept in drug discovery highlights the profound and often beneficial effects of a chlorine atom on a molecule's properties. chemrxiv.org Replacing the chloro or fluoro groups with other halogens or small lipophilic groups could be explored to fine-tune the electronic and steric profile of the lead compound.
Rational Drug Design Approaches (Ligand-Based and Structure-Based Design)
Rational drug design utilizes the knowledge of a biological target's structure or the pharmacophoric features of known active molecules to design new, more potent, and selective compounds.
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based approaches are employed. These methods rely on the information derived from a set of molecules known to be active. For derivatives of this compound, if a series of active analogs were identified through screening, a pharmacophore model could be generated. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore model would then serve as a template for designing new molecules with a higher probability of being active.
Structure-Based Drug Design: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. Molecular docking studies could be performed to predict how derivatives of this compound would bind to the active site of the target protein.
For example, in the design of potential DPP-IV inhibitors, researchers used molecular docking to predict the binding modes of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides. sciencescholar.us A similar approach could be applied to our lead compound. The 3-chloro-4-fluorophenyl group might fit into a hydrophobic pocket, while the sulfonohydrazide moiety could form key hydrogen bonds with amino acid residues in the active site. This detailed understanding of the binding interactions would guide the design of new analogs with improved affinity and selectivity.
Identification of Promising Lead Candidates for Further Preclinical Assessment
The culmination of the lead discovery and optimization process is the identification of one or more promising lead candidates for further preclinical development. These candidates are selected based on a comprehensive evaluation of their biological activity, selectivity, and drug-like properties.
A promising lead candidate derived from this compound would exhibit the following characteristics:
High Potency: Demonstrates significant biological activity at low concentrations.
Target Selectivity: Shows minimal activity against other related targets to reduce the risk of off-target effects.
Favorable ADME Properties: Possesses good absorption, distribution, metabolism, and excretion properties, as predicted by in silico and in vitro assays.
Synthetic Tractability: Can be synthesized efficiently and in sufficient quantities for further studies.
Once a compound meets these criteria, it can be advanced to more extensive preclinical testing, which includes in vivo efficacy studies in animal models and detailed toxicological assessments. The ultimate goal is to identify a single clinical candidate to move into human trials.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Chloro-4-fluorobenzenesulfonohydrazide from its sulfonyl chloride precursor?
- Methodology : The synthesis typically involves reacting 3-Chloro-4-fluorobenzenesulfonyl chloride with hydrazine hydrate. Key parameters include:
- Temperature : Maintain 0°C during precursor addition to minimize side reactions (e.g., hydrolysis) .
- Solvent : Use CHCl₃ to dissolve the sulfonyl chloride and ensure efficient mixing .
- Stoichiometry : A 1:4 molar ratio of sulfonyl chloride to hydrazine hydrate ensures complete conversion .
- Workup : Extract the product using CH₂Cl₂ and dry over Na₂SO₄. Yield improvements (up to 91%) can be achieved without further purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the hydrazide moiety (N–H peaks at δ 8–10 ppm) and aromatic substitution patterns .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₆H₅ClFN₂O₂S: 230.96 g/mol) .
Q. How can researchers mitigate hazards during handling and storage?
- Safety Protocols :
- Storage : Keep in airtight containers at –20°C to prevent decomposition .
- Decomposition : Monitor thermal stability (melting point with decomposition: ~211–212°C) to avoid unintended degradation .
- Waste Disposal : Neutralize residual hydrazine with NaCl-saturated water before disposal .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of this compound with nucleophiles?
- Reaction Pathways :
- Nucleophilic Substitution : The chlorine atom at position 3 is susceptible to substitution (e.g., with amines or alkoxides) under mild conditions. Fluorine at position 4 stabilizes the aromatic ring via electron withdrawal, directing substitution to the chlorine site .
- Hydrazide Reactivity : The sulfonohydrazide group can act as a leaving group in coupling reactions, forming sulfonamides or sulfonyl azides .
- Case Study : In analogs like 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline, substitution reactions yield quinones or amines depending on redox conditions .
Q. How does solvent polarity affect the stability and aggregation of this compound?
- Stability Studies :
- Polar Solvents (e.g., DMSO) : Promote aggregation via hydrogen bonding, observed as broadening in NMR spectra .
- Nonpolar Solvents (e.g., CHCl₃) : Enhance solubility and monomeric stability, critical for reaction reproducibility .
- Data Table :
| Solvent | Aggregation Observed? | Stability (48 hrs) |
|---|---|---|
| DMSO | Yes | <80% |
| CHCl₃ | No | >95% |
| EtOAc | Partial | 85–90% |
Q. What computational models predict the biological activity of this compound derivatives?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase) .
- QSAR Modeling : Correlate electronic parameters (Hammett σ constants) with antibacterial efficacy in analogs .
- Validation : Compare predicted IC₅₀ values with experimental assays (e.g., MIC against E. coli: 12.5 µg/mL) .
Data Contradictions and Resolution
- Melting Point Variability : Literature reports decomposition at 211–212°C , but this may vary with purity. Always validate via DSC and TGA.
- Synthetic Yield Discrepancies : Hydrazine hydrate purity and reaction time (4–24 hrs) significantly impact yields. Optimize using Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
